N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)butanamide
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)butanamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them significant in the field of drug discovery and development .
Properties
Molecular Formula |
C25H19ClFNO4 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)butanamide |
InChI |
InChI=1S/C25H19ClFNO4/c1-2-19(31-21-10-6-4-8-18(21)27)25(30)28-22-17-7-3-5-9-20(17)32-24(22)23(29)15-11-13-16(26)14-12-15/h3-14,19H,2H2,1H3,(H,28,30) |
InChI Key |
NWUXQXIUXCOIEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)OC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)butanamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxybenzyl alcohols with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-[2-butyl-3-(4-chlorobenzoyl)-1-benzofuran-5-yl]methanesulfonamide: Similar structure but with a butyl group and a methanesulfonamide moiety.
5-Chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(propylsulfonyl)-4-pyrimidinecarboxamide: Contains a pyrimidinecarboxamide group and a propylsulfonyl moiety.
Uniqueness
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its fluorophenoxy and butanamide moieties contribute to its unique pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
